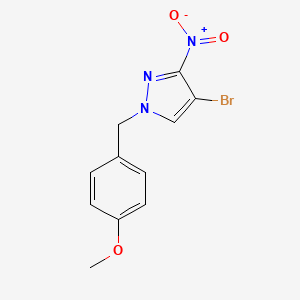
4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole is a chemical compound characterized by its bromo, methoxy, and nitro functional groups attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by bromination and nitration.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce a nitroso derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like tin chloride or iron powder.
Substitution: Using nucleophiles such as sodium iodide or potassium cyanide.
Major Products Formed:
Nitroso derivatives from oxidation.
Amines from reduction.
Various substituted pyrazoles from nucleophilic substitution.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often engaging in redox reactions within cells.
類似化合物との比較
3-Nitro-1H-pyrazole
4-Bromo-1H-pyrazole
1-(4-Methoxybenzyl)-3-nitro-1H-pyrazole
Uniqueness: 4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole stands out due to the combination of its bromo, methoxy, and nitro groups, which confer unique chemical and biological properties compared to its analogs.
生物活性
4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole, a compound of increasing interest in medicinal chemistry, is characterized by its unique structural features, including a bromine atom, a methoxybenzyl group, and a nitro group attached to a pyrazole ring. This compound has been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- IUPAC Name : this compound
- Molecular Formula : C11H10BrN3O3
- Molecular Weight : 312.12 g/mol
- CAS Number : 1455366-34-3
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxybenzyl group enhances the compound's lipophilicity, facilitating cellular uptake, while the bromine and nitro groups may contribute to its reactivity and biological effects .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. For instance, a related pyrazole compound displayed an inhibition zone of 20–25 mm against certain pathogens, suggesting potential for development as an antimicrobial agent .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the modulation of signaling pathways associated with inflammation, such as the NF-kB pathway .
Anticancer Activity
Emerging evidence suggests that this compound and its analogs may possess anticancer properties. Studies have shown that related compounds inhibit cancer cell proliferation in vitro and exhibit cytotoxic effects against various cancer cell lines. For example, certain pyrazoles have demonstrated IC50 values in the nanomolar range against tumor cell lines, indicating potent activity .
Case Study 1: Anticancer Activity
A study evaluated the effects of a series of pyrazole derivatives on human cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 0.64 μM against multiple myeloma cells, highlighting the potential of pyrazoles in cancer treatment .
Case Study 2: Antimicrobial Screening
In another investigation, several pyrazole derivatives were screened for antimicrobial activity against Bacillus subtilis and Aspergillus niger. The results showed promising inhibition rates, suggesting that modifications to the pyrazole structure can enhance antimicrobial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro group, methoxybenzyl group | Antimicrobial, anti-inflammatory, anticancer |
| 1-(4-Methoxybenzyl)-3-nitro-1H-pyrazole | Lacks bromine | Moderate antimicrobial activity |
| 1-(4-Methoxyphenyl)-3-nitro-1H-pyrazole | Lacks methoxybenzyl group | Lower cytotoxicity compared to brominated analogs |
特性
IUPAC Name |
4-bromo-1-[(4-methoxyphenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O3/c1-18-9-4-2-8(3-5-9)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJOXOMZBKASGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














